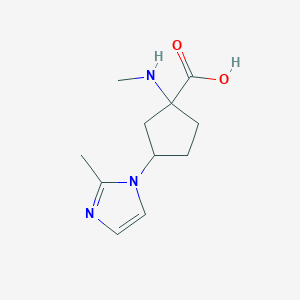

3-(2-Methyl-1h-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid

Description

The compound 3-(2-Methyl-1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid features a cyclopentane backbone substituted with a carboxylic acid group, a methylamino group, and a 2-methylimidazole moiety. This structure combines hydrogen-bonding capability (via the carboxylic acid and imidazole groups) with conformational rigidity from the cyclopentane ring.

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1-(methylamino)-3-(2-methylimidazol-1-yl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C11H17N3O2/c1-8-13-5-6-14(8)9-3-4-11(7-9,12-2)10(15)16/h5-6,9,12H,3-4,7H2,1-2H3,(H,15,16) |

InChI Key |

CNFNKMAONFAPTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1C2CCC(C2)(C(=O)O)NC |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Overview

| Property | Value |

|---|---|

| Full Name | 3-(2-Methyl-1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid |

| Molecular Formula | C₁₁H₁₇N₃O₂ |

| Molar Mass | 223.27 g/mol |

| Solubility | Soluble in polar solvents |

| Stability | Stable under normal conditions |

| CAS Number | 1510091-60-7 |

The molecular structure features a cyclopentane core with a carboxylic acid at position 1, a methylamino group at the same carbon, and a 2-methyl-imidazole ring attached at position 3.

Preparation Methods Analysis

3.1 General Synthetic Strategy

The synthesis of 3-(2-Methyl-1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid typically involves:

- Construction of the cyclopentane core

- Introduction of the imidazole moiety (with 2-methyl substitution)

- Installation of the methylamino group

- Carboxylation at the 1-position

A plausible synthesis involves:

Preparation of 3-bromo-1-(methylamino)cyclopentane-1-carboxylic acid

- Bromination of cyclopentanecarboxylic acid, followed by amination with methylamine.

N-Alkylation with 2-methylimidazole

- The brominated intermediate reacts with 2-methylimidazole under basic conditions (e.g., K₂CO₃ in DMF) to yield the final product.

3.4 Alternative Methods and Green Chemistry

Recent research emphasizes solvent-free or continuous-flow techniques to enhance yield and reduce environmental impact. For example, imidazole derivatives can be synthesized via solvent-free N-alkylation, followed by hydrolysis and salt formation.

Data Tables: Synthetic Details

Note: Exact yields may vary depending on scale and purification method.

Research Discoveries and Optimization

- Yield and Purity : Continuous flow reactors and solvent-free conditions improve both yield and purity, minimizing by-products and waste.

- Scalability : Industrial production can leverage these optimized routes for higher throughput and consistency.

- Environmental Impact : Green chemistry approaches, such as solvent-free synthesis and aqueous workups, are increasingly favored for sustainability.

The key steps involve nucleophilic substitution (for imidazole attachment) and reductive amination (for methylamino introduction). The imidazole ring’s electron-rich nature facilitates N-alkylation, while the cyclopentane’s carboxylic acid group allows for straightforward functionalization.

Summary Table: Comparative Synthesis

Chemical Structure

Below is a schematic representation of the compound’s structure:

N

/ \

C5—N C2-CH3

| |

C1-COOH C3

|

NH-CH3

Cyclopentane ring (C1–C5), with carboxylic acid and methylamino at C1, and 2-methylimidazole at C3.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group, forming corresponding oxides.

Reduction: Reduction reactions could target the imidazole ring or the carboxylic acid group, leading to various reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentane ring or imidazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules, particularly those with biological activity.

Biology

In biological research, derivatives of this compound might be studied for their interactions with enzymes or receptors, given the presence of the imidazole ring.

Medicine

Potential therapeutic applications could include the development of drugs targeting specific pathways or receptors, leveraging the unique structure of the compound.

Industry

In industry, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like 3-(2-Methyl-1h-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid would involve interactions with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Structure Impact :

- The cyclopentane core in the target compound likely enhances steric hindrance and conformational stability compared to benzene-based analogs (e.g., 3-(2-Methyl-1H-imidazol-1-yl)aniline) . This rigidity may improve binding specificity in biological systems.

- In contrast, the morpholine-containing cyclopentane derivative from EP 4374877 demonstrates how substitutions on the cyclopentane ring can tailor compounds for specific applications (e.g., solubility modulation or enzyme inhibition).

However, the benzoic acid’s aromatic ring may limit membrane permeability. The methylamino group introduces a secondary amine, enabling salt formation or covalent interactions (e.g., Schiff base formation) absent in tert-BOC-protected analogs .

Imidazole Role: The 2-methylimidazole moiety is shared with the aniline and benzoic acid analogs . Imidazole derivatives are known for metal coordination (e.g., in enzyme active sites) and π-π stacking, suggesting the target compound may interact similarly with biological targets.

Research Findings and Inferences

- Synthesis Challenges: The tert-BOC-protected cyclopentane derivative highlights the need for selective deprotection strategies when synthesizing the target compound’s methylamino group.

- Biological Relevance: Compounds like 5-allyl-5-isobutylbarbituric acid and drospirenone-related structures underscore the importance of cyclic backbones in central nervous system or hormonal therapies. The target compound’s cyclopentane core may offer similar advantages.

- Structural Analysis Tools : The widespread use of SHELX programs (e.g., SHELXL, SHELXD) suggests that crystallographic data for the target compound (if available) would benefit from these robust refinement tools.

Biological Activity

3-(2-Methyl-1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid, with a molecular formula of C₁₁H₁₇N₃O₂ and CAS number 1510091-60-7, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound contains a cyclopentane ring, an imidazole moiety, and a carboxylic acid functional group, suggesting potential applications in pharmacology and biochemistry.

Structure and Properties

The compound's structure is characterized by:

- Cyclopentane Ring : A five-membered ring that contributes to the compound's three-dimensional conformation.

- Imidazole Moiety : A nitrogen-containing heterocycle that is often involved in biological interactions.

- Carboxylic Acid Group : This functional group can participate in hydrogen bonding and ionic interactions, enhancing the compound's solubility and reactivity.

Biological Activity

Research indicates that 3-(2-Methyl-1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid exhibits significant biological activity, including:

1. Immunomodulation

The compound has been identified as a potential immunomodulator, which means it may enhance or suppress immune functions. This property is particularly relevant for therapeutic applications targeting autoimmune diseases and infections .

2. Enzyme Interaction

Studies suggest that the imidazole ring may interact with specific enzymes or receptors, influencing various biochemical pathways within cells. For instance, it may act as an inhibitor or modulator of enzyme activity, which could be beneficial in drug development for conditions like cancer .

3. Cytotoxicity

Preliminary data indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. This suggests potential applications in oncology, where such compounds could be developed as chemotherapeutic agents .

Research Findings

Recent studies have focused on the synthesis, stability, and biological evaluation of this compound. Key findings include:

Case Studies

Several case studies highlight the biological activity of related compounds:

- Immunomodulatory Effects : A study evaluated the effects of structurally similar compounds on immune cell activation. Results indicated that modifications to the imidazole ring could enhance immunomodulatory properties, making them suitable candidates for treating immune-related disorders .

- Cytotoxicity Against Cancer Cells : Research involving analogs of 3-(2-Methyl-1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid showed promising results in inhibiting the proliferation of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis via caspase activation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Methyl-1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis is typically required. Key steps include:

- Amidation/Coupling : Use coupling reagents like EDC or DCC to form the imidazole-cyclopentane bond .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) at 25–50°C improve yield .

- Purification : Column chromatography or recrystallization for isolating the final product.

Q. How can researchers characterize the stereochemistry and functional groups of this compound?

- Methodology :

- Stereochemical Analysis : X-ray crystallography (e.g., as in ) or chiral HPLC to resolve enantiomers.

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT/HSQC for cyclopentane ring protons and imidazole substituents .

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and imidazole (C-N stretch ~1015 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodology :

- In Vitro Assays : Enzymatic inhibition (e.g., ATPase, DNA topoisomerase) at 10–100 µM concentrations .

- Cell-Based Models : Anti-inflammatory or anticancer activity in RAW 264.7 or HeLa cells, measuring IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group position on imidazole) influence its pharmacological properties?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-methyl vs. 4-methyl imidazole) and compare binding affinity to targets like GPCRs .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with receptor active sites .

- Key Finding : Methyl groups at the 2-position (vs. 3-/4-) enhance steric hindrance, potentially reducing off-target effects (see for analog comparisons).

Q. What mechanistic insights explain its interaction with metalloenzymes or ion channels?

- Methodology :

- Biophysical Studies : Surface plasmon resonance (SPR) to measure binding kinetics (KD values) .

- Mutagenesis : Replace key residues (e.g., histidine in enzyme active sites) to assess binding dependency .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Meta-Analysis : Compare datasets using tools like RevMan, focusing on variables (e.g., assay type, cell line) .

- Dose-Response Validation : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.